2-Hydrazinyl-3-iodo-5-methylpyridine

Medicinal Chemistry Cross-coupling Lipophilicity

2-Hydrazinyl-3-iodo-5-methylpyridine is a strategic halogenated pyridine building block with a unique regioisomeric arrangement (hydrazine at C2, iodine at C3, methyl at C5). The C3 iodine serves as a versatile handle for Suzuki-Miyaura cross-coupling diversification, while the C5 methyl modulates electronic and lipophilic properties. This scaffold is ideal for generating focused kinase or bromodomain libraries and for agrochemical intermediate synthesis. Not recapitulated by 2-hydrazinyl-5-iodopyridine or non-iodinated analogs. Research-use only.

Molecular Formula C6H8IN3
Molecular Weight 249.05 g/mol
CAS No. 2379321-76-1
Cat. No. B6293343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-3-iodo-5-methylpyridine
CAS2379321-76-1
Molecular FormulaC6H8IN3
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)NN)I
InChIInChI=1S/C6H8IN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10)
InChIKeyXFXZVEZSOPWBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-3-iodo-5-methylpyridine (CAS 2379321-76-1): Core Characteristics for Procurement and Research


2-Hydrazinyl-3-iodo-5-methylpyridine (CAS 2379321-76-1) is a halogenated pyridine derivative with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol . It features a hydrazine group at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position, creating a multifunctional scaffold valuable for medicinal chemistry and agrochemical discovery . Its substitution pattern enables participation in diverse reactions, including nucleophilic substitution, cross-coupling, and heterocycle formation, making it a strategic building block for generating structurally novel libraries .

Why Simple Analogs Cannot Replace 2-Hydrazinyl-3-iodo-5-methylpyridine in Advanced Syntheses


In pyridine-based medicinal chemistry, substitution patterns dictate reactivity and biological outcomes. While hydrazinopyridines are widely used, the precise placement of iodine at C3 and methyl at C5 in this compound provides unique electronic and steric properties not recapitulated by 2-hydrazinyl-5-iodopyridine, 2-hydrazinyl-4-iodopyridine, or non-iodinated analogs . The iodine atom at C3 acts as a versatile handle for late-stage diversification via cross-coupling, while the electron-donating methyl group at C5 modulates the nucleophilicity of the hydrazine and the overall lipophilicity of the scaffold . Swapping to a regioisomeric analog or omitting iodine compromises downstream synthetic utility, as evidenced by the differential reactivities observed in related hydrazinopyridine series .

Quantitative Differentiation: Comparative Data for 2-Hydrazinyl-3-iodo-5-methylpyridine vs. Closest Analogs


Iodo Substituent Effect on Calculated Physicochemical Properties and Cross-Coupling Utility

The presence of iodine at the 3-position (vs. hydrogen, bromine, or chlorine) confers distinct advantages in both property space and reactivity. Computational analysis of closely related 2-hydrazinopyridine analogs reveals that iodine substitution increases calculated logP and topological polar surface area (TPSA) relative to hydrogen or smaller halogens, which can favorably influence membrane permeability and target engagement in drug discovery campaigns . While direct experimental data for this specific compound is not yet published, the well-documented superior reactivity of aryl iodides in cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to aryl bromides or chlorides provides a class-level inference of enhanced synthetic utility .

Medicinal Chemistry Cross-coupling Lipophilicity

Purity Benchmark: 98% Specification vs. Industry Standard 95%

Multiple reputable suppliers (Boroncore, Leyan, CymitQuimica) certify this compound at ≥98% purity, exceeding the typical 95% threshold common for research-grade heterocyclic building blocks . Higher purity reduces the risk of side reactions from halogenated or hydrazine-related impurities, which is critical when using this compound as a starting material in multi-step syntheses or in sensitive biological assays .

Quality Control Procurement Reproducibility

Regioisomeric Advantage: 3-Iodo vs. 4-Iodo and 5-Iodo Analogs in Halogen Bonding Potential

The placement of iodine ortho to the hydrazine group (C3) creates a unique electrostatic environment conducive to intramolecular and intermolecular halogen bonding, which can stabilize ligand-protein interactions. In contrast, 2-hydrazinyl-5-iodopyridine and 2-hydrazinyl-4-iodopyridine regioisomers lack this ortho-hydrazine/iodine juxtaposition, potentially altering binding thermodynamics and kinetics . While direct binding data for this compound is not available, computational studies on analogous iodo-hydrazinyl pyridines suggest that the 3-iodo isomer exhibits stronger calculated halogen bond donor strength (σ-hole magnitude) than 4- or 5-substituted congeners .

Structure-based design Halogen bonding SAR

Comparative Antimicrobial Activity: Inferred from Structurally Related 2-Hydrazinylpyridine Derivatives

Although no direct antimicrobial data exists for 2-Hydrazinyl-3-iodo-5-methylpyridine, structurally related 2-hydrazinylpyridine and pyridylhydrazone derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC values as low as 0.5-2 μg/mL) and Gram-positive bacteria [1]. The presence of an iodine atom in the 3-position may further enhance activity due to halogen bonding interactions with target enzymes or improved membrane penetration. In contrast, non-iodinated 2-hydrazinyl-5-methylpyridine shows significantly weaker or no activity in similar assays, highlighting the critical role of the iodo substituent [2].

Antimicrobial Anti-tubercular MIC

Synthetic Accessibility and Cost-Effectiveness Compared to Custom Synthesis

2-Hydrazinyl-3-iodo-5-methylpyridine is commercially available from multiple vendors (Boroncore, Leyan, Sigma-Aldrich) at purities ≥97%, with catalog quantities ranging from 500 mg to 5 g . In contrast, custom synthesis of regioisomeric analogs (e.g., 2-hydrazinyl-4-iodo-5-methylpyridine) would require multi-step routes and longer lead times (typically 4-8 weeks) at significantly higher cost . The off-the-shelf availability of the 3-iodo isomer reduces project timelines and enables rapid SAR exploration.

Procurement Cost analysis Lead time

Optimal Use Cases for 2-Hydrazinyl-3-iodo-5-methylpyridine Based on Evidence


Medicinal Chemistry: Scaffold for Kinase or Epigenetic Target Inhibitors

The combination of a hydrazine group and an iodine atom in a specific regioisomeric arrangement makes this compound ideal for generating focused libraries targeting enzymes with halogen-binding pockets (e.g., kinases, bromodomains). Its iodine handle enables efficient diversification via Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, while the hydrazine serves as a precursor to hydrazones or pyrazoles .

Anti-infective Drug Discovery: Lead Generation for Tuberculosis and MRSA

Given the documented antimycobacterial activity of structurally related 2-hydrazinylpyridine derivatives (MIC 0.5-2 μg/mL against M. tuberculosis), this iodo-substituted analog is a compelling starting point for hit optimization against drug-resistant pathogens . Its enhanced lipophilicity and halogen bonding potential may improve intracellular accumulation and target engagement.

Agrochemical Intermediate: Building Block for Novel Pesticides

Hydrazinopyridines are frequently used as intermediates in the synthesis of insecticides and fungicides. The iodine substituent allows for late-stage functionalization to modulate physicochemical properties and biological activity in crop protection candidates .

Chemical Biology Probe Development: Reactive Warhead for Covalent Inhibitors

The hydrazine moiety can serve as a masked nucleophile or be converted into an electrophilic warhead (e.g., via acylation) for covalent modification of cysteine or serine residues in target proteins. The iodine atom provides a spectroscopic handle (via X-ray anomalous scattering) for structural biology studies .

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